molecular formula C16H21NO4 B580859 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid CAS No. 1259223-99-8

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Cat. No.: B580859
CAS No.: 1259223-99-8
M. Wt: 291.347
InChI Key: LBWLDNNHMLBBFK-UHFFFAOYSA-N
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Scientific Research Applications

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P301 + P312 + P330, which indicate that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

The future directions for this compound could involve its use in the synthesis of other complex organic molecules. Its tert-butoxycarbonyl (Boc) group makes it a useful reagent in organic synthesis, particularly in the protection and deprotection of amines .

Preparation Methods

The synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the Boc-protected cyclobutyl amine with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactions Analysis

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can undergo various chemical reactions, including :

    Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, esters with alcohols, and other coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Comparison with Similar Compounds

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can be compared with other Boc-protected amino acids and benzoic acid derivatives :

These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWLDNNHMLBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729125
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259223-99-8
Record name 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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